Oxide Yield Efficiency: La(III) Ethoxide vs. La(III) Methoxyethoxide
Based on stoichiometric conversion to La₂O₃, lanthanum(III) ethoxide delivers a theoretical oxide mass yield of 59.4%, significantly exceeding the 44.7% yield of lanthanum(III) methoxyethoxide . This 14.7 percentage-point advantage translates to less precursor mass required per gram of final oxide, reducing procurement volume and cost for equivalent film output.
| Evidence Dimension | Theoretical oxide mass yield (La₂O₃ per 100 g precursor) |
|---|---|
| Target Compound Data | 59.4 g La₂O₃ per 100 g La(OC₂H₅)₃ (MW 274.09) |
| Comparator Or Baseline | Lanthanum(III) methoxyethoxide (La(OCH₂CH₂OCH₃)₃, MW 364.17): 44.7 g La₂O₃ per 100 g precursor |
| Quantified Difference | +14.7 g La₂O₃ per 100 g precursor ( 33% higher relative yield) |
| Conditions | Stoichiometric calculation assuming complete thermal decomposition in air or oxygen. |
Why This Matters
Higher oxide yield reduces precursor mass requirements, directly lowering procurement costs and chemical waste for large-scale or continuous thin-film manufacturing.
